molecular formula C17H20N2O4S B4435283 N-(4-methoxybenzyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide

N-(4-methoxybenzyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide

Número de catálogo B4435283
Peso molecular: 348.4 g/mol
Clave InChI: DLJLTIHHUCWCED-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(4-methoxybenzyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide, also known as BAY 43-9006 or sorafenib, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. Sorafenib was first approved by the US Food and Drug Administration (FDA) in 2005 for the treatment of advanced renal cell carcinoma (RCC) and has since been used to treat a variety of other cancers.

Mecanismo De Acción

Sorafenib exerts its antitumor effects by inhibiting the activity of several protein kinases involved in the growth and proliferation of cancer cells. It inhibits the activity of RAF kinases, which are involved in the MAPK/ERK signaling pathway, a pathway that is frequently activated in cancer cells. Sorafenib also inhibits the activity of VEGFR and PDGFR, which are involved in angiogenesis and the growth of new blood vessels to supply nutrients and oxygen to cancer cells.
Biochemical and physiological effects:
Sorafenib has been shown to have several biochemical and physiological effects in cancer cells. It induces apoptosis, or programmed cell death, in cancer cells and inhibits angiogenesis, the process by which new blood vessels are formed to supply nutrients and oxygen to cancer cells. Sorafenib also inhibits the activity of several protein kinases involved in the growth and proliferation of cancer cells, including RAF kinases, VEGFR, and PDGFR.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Sorafenib has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, and it has been extensively studied for its potential therapeutic applications in cancer treatment. However, sorafenib also has some limitations for use in lab experiments. It has been shown to have off-target effects on several other protein kinases, which may complicate the interpretation of experimental results.

Direcciones Futuras

There are several future directions for research on sorafenib. One area of research is the development of new and more potent inhibitors of RAF kinases, which may have greater efficacy in cancer treatment. Another area of research is the identification of biomarkers that can predict response to sorafenib treatment, which may help to personalize cancer treatment and improve patient outcomes. Finally, there is a need for further research on the long-term effects of sorafenib treatment, including the potential for the development of drug resistance and the impact on patient quality of life.

Aplicaciones Científicas De Investigación

Sorafenib has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of several protein kinases involved in the growth and proliferation of cancer cells, including RAF kinases, vascular endothelial growth factor receptor (VEGFR), and platelet-derived growth factor receptor (PDGFR). Sorafenib has also been shown to induce apoptosis in cancer cells and to inhibit angiogenesis, the process by which new blood vessels are formed to supply nutrients and oxygen to cancer cells.

Propiedades

IUPAC Name

4-(methanesulfonamido)-N-[(4-methoxyphenyl)methyl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-12-10-14(6-9-16(12)19-24(3,21)22)17(20)18-11-13-4-7-15(23-2)8-5-13/h4-10,19H,11H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLJLTIHHUCWCED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NCC2=CC=C(C=C2)OC)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-methoxybenzyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide
Reactant of Route 2
Reactant of Route 2
N-(4-methoxybenzyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-(4-methoxybenzyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide
Reactant of Route 4
Reactant of Route 4
N-(4-methoxybenzyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide
Reactant of Route 5
Reactant of Route 5
N-(4-methoxybenzyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide
Reactant of Route 6
Reactant of Route 6
N-(4-methoxybenzyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.